![molecular formula C22H14FN5 B1667576 2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline CAS No. 916151-99-0](/img/structure/B1667576.png)

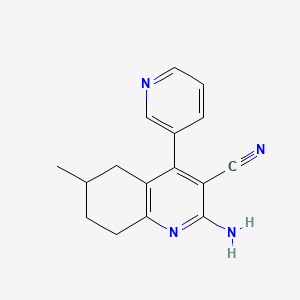

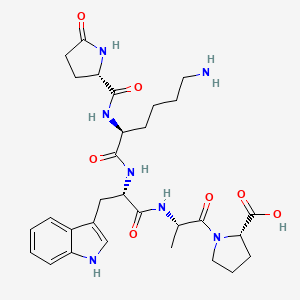

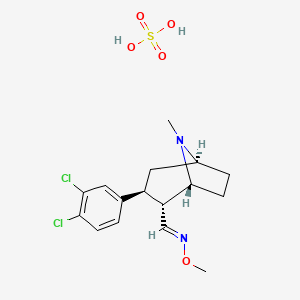

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline

説明

The compound “2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline” is a complex organic molecule that contains several interesting functional groups, including an indole ring, a fluorine atom, a methyl group, and a phenanthroline group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

科学的研究の応用

MYC Oncogene Repressor

APTO-253 is the only known small molecule in clinical development to target a conserved G-quadruplex structure in the promoter of the MYC oncogene and interrupt MYC gene expression . It potently down-regulates MYC gene expression, reduces MYC mRNA and protein level, depletes cells of the MYC oncoprotein and induces apoptosis .

Treatment of Acute Myeloid Leukemia (AML)

In preclinical studies of acute myeloid leukemia (AML) cell lines, APTO-253 demonstrated broad killing of primary mononuclear cells isolated from the bone marrow of patients with AML . It’s currently in a Phase 1a/b clinical trial (NCT02267863) in patients with relapsed or refractory AML (R/R AML) or high-risk myelodysplasias (high-risk MDS) .

Combination Therapy

APTO-253 enhanced AML cell killing when combined with BET bromodomain inhibitors or FLT3 inhibitors .

Formation of Ferrous Complex

APTO-253 is converted intracellularly from a monomer to a ferrous complex [Fe (253) 3]. This complex exhibits similar in vitro anti-tumor potency as its monomeric form .

G-quadruplex DNA Stabilizer

APTO-253 stabilizes G-quadruplex (G4) DNA motifs . It does not bind to non-G4 double-stranded DNA .

Inhibition of MYC Expression

APTO-253 elicits a concentration- and time-dependent reduction in MYC mRNA expression and protein levels .

Induction of DNA Damage

APTO-253 induces DNA damage in acute myeloid leukemia cells .

Treatment of Other Cancers

APTO-253 has the potential to be applied to additional cancer indications due to its ability to inhibit the expression of the c-Myc oncogene without toxicity to normal bone marrow and blood cells .

将来の方向性

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

作用機序

APTO-253, also known as “2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline”, “LT-253”, or “LOR-253”, is a small molecule with a unique mechanism of action. It has been studied for its potential in treating acute myeloid leukemia (AML) and other hematologic malignancies .

Target of Action

APTO-253 primarily targets the MYC oncogene . MYC is a major oncogenic operator in AML and myelodysplasias . It also targets the G-quadruplex (G4) DNA motifs .

Mode of Action

APTO-253 works by interrupting MYC gene expression . It stabilizes G-quadruplex (G4) DNA structures, which are found in the promoter region of the MYC oncogene . This stabilization leads to a reduction in MYC mRNA expression and protein levels .

Biochemical Pathways

The action of APTO-253 on G-quadruplex DNA motifs leads to a host of mechanistic sequelae . It induces the expression of CDKN1A (p21) , which promotes G0-G1 cell-cycle arrest . This results in the triggering of apoptosis in AML cells . The compound also induces DNA repair and stress response pathways .

Pharmacokinetics

APTO-253 is converted intracellularly from a monomer to a ferrous complex [Fe (253) 3] . It shows a dose-dependent increase in Cmax and AUC . As the dose was escalated from 80 to 176 mg/m2, the Cmax ranged from 1,800 - 4,960 nM on day 1 and 1,600 - 6,100 nM on day 2 .

Result of Action

The action of APTO-253 leads to potent down-regulation of MYC gene expression, reduction of MYC mRNA and protein levels, and depletion of cells of the MYC oncoprotein . It also triggers apoptosis in AML cells . APTO-253 demonstrated broad killing of primary mononuclear cells isolated from the bone marrow of patients with AML, MDS, or MPN .

Action Environment

The action of APTO-253 is influenced by the environment within the cell. The compound is converted intracellularly from a monomer to a ferrous complex [Fe (253) 3], which exhibits similar in vitro anti-tumor potency as its monomeric form . The compound’s action, efficacy, and stability are likely influenced by factors such as the intracellular concentration of iron and the presence of G-quadruplex DNA motifs .

特性

IUPAC Name |

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN5/c1-11-17(15-10-12(23)6-7-16(15)26-11)22-27-20-13-4-2-8-24-18(13)19-14(21(20)28-22)5-3-9-25-19/h2-10,26H,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIRXBXIPHUTNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C3=NC4=C5C=CC=NC5=C6C(=C4N3)C=CC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline | |

CAS RN |

916151-99-0 | |

| Record name | APTO-253 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916151990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APTO-253 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | APTO-253 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB59MRW00U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)

![5-Chloro-7-[(4-ethyl-1-piperazinyl)-(3-pyridinyl)methyl]-8-quinolinol](/img/structure/B1667512.png)

![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)